1-(2,6-ジメチルフェニル)チオ尿素

説明

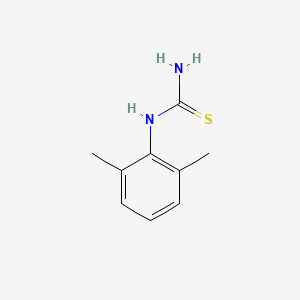

1-(2,6-Dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2,6-Dimethylphenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202179. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,6-Dimethylphenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌性

チオ尿素とその誘導体(「1-(2,6-ジメチルフェニル)チオ尿素」を含む)は、抗菌性を有することが判明しています . そのため、新しい抗菌薬の開発に役立ちます .

抗酸化性

これらの化合物は、抗酸化作用も示すことが判明しています . これらは体内の有害なフリーラジカルを中和することができ、さまざまな病気の予防に役立ちます .

抗がん作用

チオ尿素誘導体は、その潜在的な抗がん作用について研究されてきました . これらは、新しいがん治療の開発に役立つ可能性があります .

抗炎症作用

チオ尿素とその誘導体は、抗炎症作用を有することが判明しています . そのため、炎症が特徴的な状態の治療に役立つ可能性があります .

アルツハイマー病に対する効果

研究によると、チオ尿素誘導体はアルツハイマー病に対する効果がある可能性があります . これにより、潜在的な

作用機序

Target of Action

1-(2,6-Dimethylphenyl)thiourea and its derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system .

Mode of Action

The compound interacts with these enzymes, inhibiting their activity. This interaction can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase can affect the breakdown of carbohydrates, potentially impacting glucose metabolism . Similarly, the inhibition of AChE and BuChE can influence neurotransmission in the nervous system . The compound’s effect on glucose-6-phosphatase (G6Pase) suggests potential impacts on glucose homeostasis .

Pharmacokinetics

Thiourea, a related compound, is known to be practically completely absorbed after oral administration and is largely excreted unchanged via the kidneys

Result of Action

The compound’s action results in the inhibition of several enzymes, leading to potential effects on carbohydrate metabolism and neurotransmission . It has shown promising antibacterial and antioxidant potential and was very active against G6Pase . .

生化学分析

Biochemical Properties

1-(2,6-Dimethylphenyl)thiourea plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, including acetylcholinesterase, butyrylcholinesterase, α-amylase, α-glucosidase, and glucose-6-phosphatase . These interactions are primarily inhibitory, where 1-(2,6-Dimethylphenyl)thiourea binds to the active sites of these enzymes, preventing their normal catalytic activity. The nature of these interactions involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.

Cellular Effects

1-(2,6-Dimethylphenyl)thiourea has been observed to affect various cellular processes. It exhibits antioxidant properties by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals . This compound also influences cell signaling pathways by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. Additionally, 1-(2,6-Dimethylphenyl)thiourea impacts gene expression by modulating the activity of glucose-6-phosphatase, thereby affecting glucose metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2,6-Dimethylphenyl)thiourea involves its binding to the active sites of target enzymes. For instance, it inhibits acetylcholinesterase by forming hydrogen bonds with the enzyme’s catalytic triad, thereby preventing the hydrolysis of acetylcholine . Similarly, it inhibits glucose-6-phosphatase by interacting with the enzyme’s active site, leading to a decrease in glucose production from glucose-6-phosphate. These inhibitory actions result in altered cellular metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,6-Dimethylphenyl)thiourea have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with no significant degradation observed over short-term studies . Long-term studies have shown that 1-(2,6-Dimethylphenyl)thiourea maintains its inhibitory effects on target enzymes, with no significant loss of activity over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of glucose metabolism and neurotransmission.

Dosage Effects in Animal Models

The effects of 1-(2,6-Dimethylphenyl)thiourea vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity. For example, doses above 1.5 mg/kg body weight in mice have been associated with liver necrosis and inflammation . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

1-(2,6-Dimethylphenyl)thiourea is involved in several metabolic pathways. It is metabolized primarily through oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide metabolites, which are further processed and excreted. The compound also interacts with enzymes such as glucose-6-phosphatase, affecting glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, 1-(2,6-Dimethylphenyl)thiourea is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects.

Subcellular Localization

1-(2,6-Dimethylphenyl)thiourea is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it can directly interact with mitochondrial enzymes involved in energy production and oxidative stress. The compound’s subcellular distribution is also affected by post-translational modifications and targeting signals that direct it to specific organelles.

生物活性

1-(2,6-Dimethylphenyl)thiourea (CAS Number: 6396-76-5) is an organic compound characterized by its unique thiourea functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article delves into the biological activity of 1-(2,6-Dimethylphenyl)thiourea, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

1-(2,6-Dimethylphenyl)thiourea features a dimethyl-substituted phenyl group, which influences its chemical reactivity and biological activity. The synthesis typically involves the reaction of isothiocyanates with amines, leading to various derivatives that can exhibit different biological properties. The following table summarizes the structural characteristics of some related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2,4-Dimethylphenyl)thiourea | C9H12N2S | Different substitution pattern on the phenyl ring |

| 1-(2,5-Dimethylphenyl)thiourea | C9H12N2S | Variation in methyl group positions |

| 1-(2,6-Dimethylphenyl)-3-phenylthiourea | C15H16N2S | Additional phenyl group increases complexity |

| 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea | C11H16N2OS | Hydroxyethyl substituent alters reactivity |

Research indicates that 1-(2,6-Dimethylphenyl)thiourea may act as an alpha-2 adrenergic receptor agonist , which could have implications for blood pressure regulation and sedation. Its structural similarity to xylazine, a known veterinary sedative, suggests that it may exhibit similar pharmacological properties . The thiourea moiety allows for hydrogen bonding and coordination with metal ions, which can modulate enzyme activities and influence biochemical pathways relevant to therapeutic applications like cancer treatment and anti-inflammatory responses .

Antimicrobial Activity

Studies have shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(2,6-Dimethylphenyl)thiourea have been tested against various bacterial strains. Notably, certain derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, while others showed broader spectrum activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of thioureas has been explored through various in vitro studies. For example, compounds derived from thioureas have shown promising cytotoxic effects against breast carcinoma cell lines (e.g., MCF-7), indicating their potential as chemotherapeutic agents . The interaction of these compounds with DNA has also been investigated using techniques like cyclic voltammetry and UV-vis spectroscopy to determine binding constants and elucidate mechanisms of action .

Case Studies

Several case studies highlight the biological activity of 1-(2,6-Dimethylphenyl)thiourea:

- Study on Alpha-2 Adrenergic Activity : Research focused on the interaction of 1-(2,6-Dimethylphenyl)thiourea with alpha-2 adrenergic receptors indicated potential sedative effects similar to xylazine. This study emphasized the need for further investigation into its pharmacological profile .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activities of various thiourea derivatives against a range of pathogens. Results indicated that some derivatives exhibited higher efficacy than standard antibiotics, suggesting their viability as alternative antimicrobial agents .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain derivatives of 1-(2,6-Dimethylphenyl)thiourea effectively inhibited the proliferation of cancer cells. These findings support ongoing research into their use as potential anticancer drugs .

特性

IUPAC Name |

(2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKJUONFPQYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213803 | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6396-76-5 | |

| Record name | N-(2,6-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6396-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6396-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Dimethylphenyl)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQC8E3DN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of 1-(2,6-Dimethylphenyl)thiourea influence its crystal structure?

A: In 1-(2,6-Dimethylphenyl)thiourea, the thiourea group (-NH-CS-NH-) adopts a specific conformation relative to the aromatic ring. Research indicates that the thiourea group is almost perpendicular to the aromatic ring, with a dihedral angle of 80.75 (7) degrees []. This conformation, along with the anti-orientation of the N-H bonds within the thiourea group, plays a crucial role in dictating the crystal packing. The molecules are linked into layers perpendicular to the c-axis by N-H···S hydrogen bonds [], influencing the overall arrangement within the crystal lattice.

Q2: What are the key hydrogen bonding interactions observed in the crystal structure of 1-(2,6-Dimethylphenyl)thiourea and its derivative, 3-Acetyl-1-(2,6-dimethylphenyl)thiourea?

A: Hydrogen bonding plays a significant role in the crystal structures of both compounds. In 1-(2,6-Dimethylphenyl)thiourea, intermolecular N—H⋯S hydrogen bonds are responsible for linking the molecules into layers []. Interestingly, only two out of the three amino hydrogen atoms participate in this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。